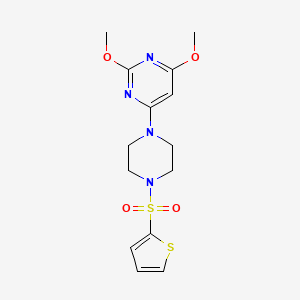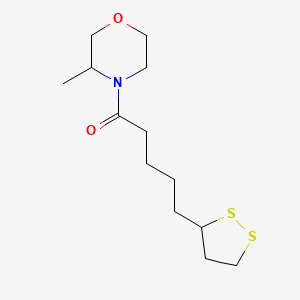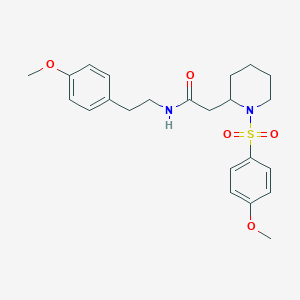
2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in the proliferation, differentiation, and survival of B cells, making it a promising target for the treatment of B cell malignancies.
Applications De Recherche Scientifique
Biochemistry: Profiling of Free Fatty Acids
In biochemistry, this compound has been utilized for the derivatization of free fatty acids (FFAs) to improve their ionization efficiency in mass spectrometry analysis . This is particularly important for profiling FFAs in biological samples, which can be critical for understanding cellular energy and signaling, as well as for biomarker discovery in diseases like diabetes mellitus and Alzheimer’s disease .
Pharmacology: Neuroprotective and Anti-neuroinflammatory Agents
Pharmacologically, derivatives of pyrimidine, such as the one , have shown potential as neuroprotective and anti-neuroinflammatory agents . These compounds can be synthesized and evaluated for their ability to protect neuronal function and reduce inflammation, which is valuable in the treatment of neurodegenerative diseases .
Material Science: Synthesis of Advanced Materials
In material science, this compound’s derivatives are valuable for the synthesis of advanced materials. Its versatile nature allows for its use in creating new materials with potential applications in various technologies.
Analytical Chemistry: Enhancing Analytical Methods
Analytical chemists have applied this compound in methods to enhance the detection and quantification of analytes. For instance, it has been used in liquid chromatography-electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) to improve the analysis of FFAs by enhancing their ionization efficiency .
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, such pyrimidine derivatives serve as building blocks for constructing complex molecules. They are crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals.
Drug Discovery: Targeted Therapeutic Agents
The compound is instrumental in drug discovery efforts, particularly in the design and development of targeted therapeutic agents. Its structure allows for the creation of molecules that can interact with specific biological targets.
Lipidomics: Biomarker Identification
In the field of lipidomics, the compound is used for profiling lipids in biological samples. This is essential for identifying biomarkers that can lead to the diagnosis and characterization of metabolic diseases .
Neurology: Treatment of Neurodegenerative Diseases
Lastly, in neurology, the compound’s derivatives are being explored for their potential in treating various neurodegenerative conditions by acting on specific pathways involved in neuronal death and inflammation .
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various cellular targets, including receptors, enzymes, and ion channels .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Pyrimidine derivatives have been implicated in a variety of biological processes, including cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been shown to have good absorption and distribution profiles, undergo metabolic transformations, and be excreted via renal and hepatic routes .
Result of Action
Similar compounds have been shown to exert neuroprotective and anti-inflammatory properties, inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production, and reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
2,4-dimethoxy-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-21-12-10-11(15-14(16-12)22-2)17-5-7-18(8-6-17)24(19,20)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLZJYMUHRUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)



![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)
![tert-butyl N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2919977.png)
